molecular formula C17H18FN3O B4936233 [4-(3-FLUOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(3-FLUOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B4936233
M. Wt: 299.34 g/mol
InChI Key: XCIXHYHCWBTXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorobenzyl)piperazinomethanone is a chemical compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)piperazinomethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(3-fluorobenzyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential therapeutic properties .

Biology

In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its binding affinity and activity against specific enzymes or receptors .

Medicine

In medicinal chemistry, 4-(3-fluorobenzyl)piperazinomethanone is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry

In the industrial sector, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzyl)piperazinomethanone
  • 4-(3-Fluorobenzyl)-1-piperazinylmethanone
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

4-(3-Fluorobenzyl)piperazinomethanone is unique due to its specific substitution pattern and the presence of both piperazine and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-16-5-1-3-14(11-16)13-20-7-9-21(10-8-20)17(22)15-4-2-6-19-12-15/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXHYHCWBTXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.